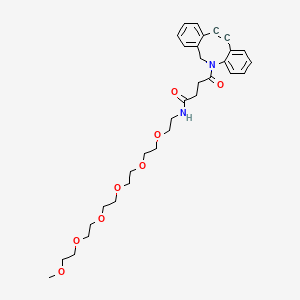
m-PEG6-DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG6-DBCO involves the conjugation of a polyethylene glycol chain with a dibenzocyclooctyne group. The reaction typically occurs under mild conditions, avoiding the use of copper catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes, with options for GMP-grade production for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
m-PEG6-DBCO primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and selective, forming stable triazole linkages without the need for copper catalysts .
Common Reagents and Conditions
The primary reagent used in reactions involving this compound is an azide-bearing compound. The reaction conditions are typically mild, often conducted at room temperature, and do not require additional catalysts .
Major Products Formed
The major product formed from the reaction of this compound with azides is a stable triazole linkage. This product is highly stable and can be used in various bioconjugation applications .
Scientific Research Applications
m-PEG6-DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and polymers
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents
Industry: Applied in the development of advanced materials and surface modifications
Mechanism of Action
The mechanism of action of m-PEG6-DBCO involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The dibenzocyclooctyne group reacts with azide-bearing compounds to form a stable triazole linkage. This reaction is highly efficient and does not require copper catalysts, making it suitable for biological applications .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG6-amine: Contains a dibenzocyclooctyne group and a polyethylene glycol chain, similar to m-PEG6-DBCO, but with an amine functional group.
DBCO-PEG6-DBCO: Features two terminal dibenzocyclooctyne groups with a polyethylene glycol spacer arm, allowing for dual conjugation.
Uniqueness
This compound is unique due to its monodisperse nature and the presence of a single dibenzocyclooctyne group, which allows for highly efficient and selective bioconjugation reactions without the need for copper catalysts .
Properties
Molecular Formula |
C32H42N2O8 |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C32H42N2O8/c1-37-16-17-39-20-21-41-24-25-42-23-22-40-19-18-38-15-14-33-31(35)12-13-32(36)34-26-29-8-3-2-6-27(29)10-11-28-7-4-5-9-30(28)34/h2-9H,12-26H2,1H3,(H,33,35) |
InChI Key |
UKYUKFLMFXICNZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















